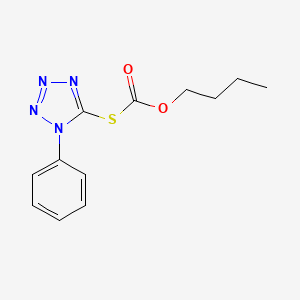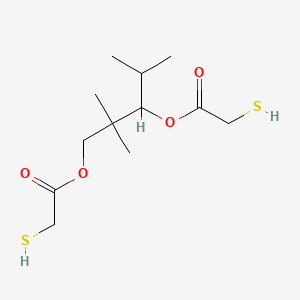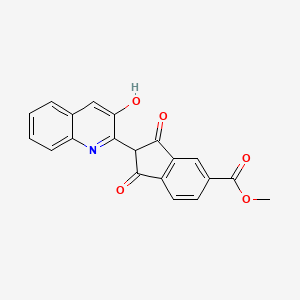
Valeramide, N-(2-hydroxyethyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is an organic compound that belongs to the class of amides It is characterized by the presence of a valeramide backbone with a 2-hydroxyethyl and a 2-propyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-hydroxyethyl)-2-propyl-, typically involves the reaction of valeric acid with 2-aminoethanol and 2-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoethanol and 2-propylamine under basic conditions to form Valeramide, N-(2-hydroxyethyl)-2-propyl-.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N-(2-hydroxyethyl)-2-propyl-, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Valeramide, N-(2-hydroxyethyl)-2-propyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
Aplicaciones Científicas De Investigación
Valeramide, N-(2-hydroxyethyl)-2-propyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Valeramide, N-(2-hydroxyethyl)-2-propyl-, involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Valeramide: Lacks the 2-hydroxyethyl and 2-propyl substituents.
N-(2-hydroxyethyl)valeramide: Lacks the 2-propyl substituent.
N-(2-propyl)valeramide: Lacks the 2-hydroxyethyl substituent.
Uniqueness
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is unique due to the presence of both the 2-hydroxyethyl and 2-propyl substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
3116-29-8 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2-propylpentanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-9(6-4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) |
Clave InChI |
WAJUILWSUFKUQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



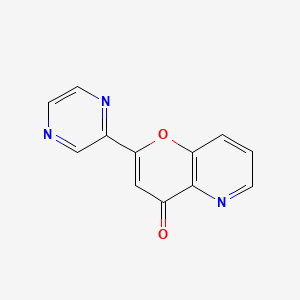
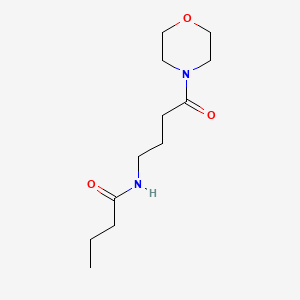
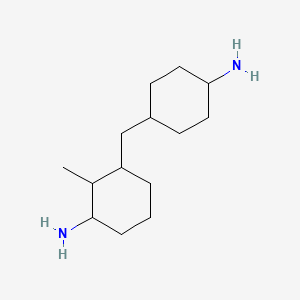
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


